molecular formula C9H18N2O2 B1314771 Isobutyl piperazine-1-carboxylate CAS No. 23672-96-0

Isobutyl piperazine-1-carboxylate

Cat. No. B1314771
CAS RN: 23672-96-0
M. Wt: 186.25 g/mol
InChI Key: KPEKTRARZLEBCG-UHFFFAOYSA-N
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Description

Isobutyl piperazine-1-carboxylate, also known as ibutylpiperazine carboxylate, is a chemical compound that belongs to the piperazine family. It has a molecular formula of C9H18N2O2 .


Molecular Structure Analysis

The molecular structure of Isobutyl piperazine-1-carboxylate is represented by the formula C9H18N2O2 . The molecular weight of this compound is 186.25 g/mol .

Scientific Research Applications

Antibacterial Agents

A study by Matsumoto and Minami (1975) discusses the preparation and antibacterial activity of various derivatives of Pyrido(2,3-d)pyrimidine, utilizing isobutyl piperazine-1-carboxylate among other compounds. These derivatives showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).

Chemical Synthesis and Modification

Gumireddy et al. (2021) described the synthesis of a sterically congested piperazine derivative, showcasing the molecule's novel chemistry and its potential as a pharmacologically useful core. This study exemplifies the synthetic utility of isobutyl piperazine-1-carboxylate in generating new chemical entities with potential pharmaceutical applications (Gumireddy et al., 2021).

Novel Bioactive Alkaloids

El-Desouky, Ryu, and Kim (2007) isolated a novel alkylated piperazine from the leaves of Arum palaestinum Boiss., demonstrating significant cytotoxicity against cultured tumor cell lines. This study indicates the potential of isobutyl piperazine-1-carboxylate derivatives in the discovery and development of new anticancer agents (El-Desouky, Ryu, & Kim, 2007).

Peptide Derivatization for Mass Spectrometry

Qiao et al. (2011) used piperazine-based derivatives for the derivatization of carboxyl groups on peptides, improving their detection in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This technique enhances the ionization efficiency of peptides, showcasing the utility of piperazine derivatives in proteomics research (Qiao et al., 2011).

Safety And Hazards

Safety data sheets suggest that compounds similar to Isobutyl piperazine-1-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Piperazine derivatives, including Isobutyl piperazine-1-carboxylate, have been used in the synthesis of numerous biologically active compounds . Future research could focus on exploring the potential of Isobutyl piperazine-1-carboxylate in drug discovery and development .

properties

IUPAC Name

2-methylpropyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(2)7-13-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEKTRARZLEBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472648
Record name Isobutyl piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl piperazine-1-carboxylate

CAS RN

23672-96-0
Record name Isobutyl piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of piperazine (8.61 g, 0.1 mol) in 1M HCl (200 mL) at room temperature was treated with isobutyl chloroformate (13.66 g, 13 mL, 0.1 mol), adjusted to pH 3 with 1M NaOH over 1 to 2 hours, stirred for 18 hours, quenched with 4M KOH, and extracted with dichloromethane (2×100 mL). The combined extracts were dried (MgSO4), filtered, and concentrated to provide 10.9 g (59%) the desired product. MS (ESI(+)) m/e 187 (M+H)+.
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

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